4-Amino-2-(2-methylcyclopropyl)butan-2-ol

Description

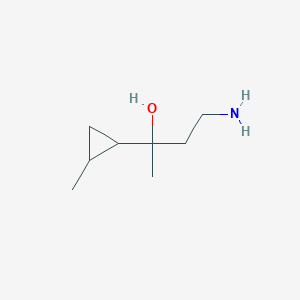

4-Amino-2-(2-methylcyclopropyl)butan-2-ol is an amino alcohol featuring a cyclopropane ring substituted with a methyl group at the C2 position of its butan-2-ol backbone. The amino group is located at the C4 position. This compound’s unique structure combines the hydrogen-bonding capacity of the hydroxyl and amino groups with the steric and electronic effects of the strained cyclopropane ring.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-amino-2-(2-methylcyclopropyl)butan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-6-5-7(6)8(2,10)3-4-9/h6-7,10H,3-5,9H2,1-2H3 |

InChI Key |

KMIYQMBIEVPRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(C)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-methylcyclopropyl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with butanone, followed by reduction and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-methylcyclopropyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the cyclopropyl ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

4-Amino-2-(2-methylcyclopropyl)butan-2-ol has several scientific research applications, including:

Pharmaceutical Synthesis: It is used as a reagent in the synthesis of pharmaceutical compounds, particularly tyrosine kinase inhibitors.

Biological Studies: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-methylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclopropyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-Amino-2-(2-methylcyclopropyl)butan-2-ol with structurally related compounds from the evidence:

*Calculated molecular weight based on structure.

Key Observations:

Bitertanol’s bulky biphenyl and triazole groups result in significantly higher molecular weight (337.42 g/mol) compared to the target compound (~141.21 g/mol).

Boiling Points: Branching generally reduces boiling points (e.g., butan-2-ol vs. butan-1-ol) . The cyclopropane substituent in the target compound may lower its boiling point compared to linear analogs but increase it relative to smaller branched alcohols like 4-Amino-2-butanol.

Reactivity and Functional Group Interactions

- Amino Group: The primary amino group (-NH₂) in the target compound and 4-Amino-2-butanol enables nucleophilic reactions (e.g., reductive amination or Schiff base formation).

- Cyclopropane Ring: The strained cyclopropane in the target compound may undergo ring-opening reactions under acidic or oxidative conditions, unlike the inert tert-butyl group in 2-Amino-4-tert-butylphenol .

- Hydroxyl Group: The -OH group in all compounds facilitates hydrogen bonding, influencing solubility. Bitertanol’s hydrophobic biphenyl group likely reduces water solubility compared to the target compound .

Biological Activity

4-Amino-2-(2-methylcyclopropyl)butan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and a cyclopropyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 155.21 g/mol. The presence of a chiral center contributes to its optically active nature, which may influence its biological interactions.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it could modulate neurotransmission, potentially influencing mood and cognitive functions.

Pharmacological Profiles

1. Neuropharmacological Effects

- Neurotransmitter Interaction : The compound has been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions may contribute to its potential antidepressant effects.

- Cognitive Enhancement : Some studies suggest that the compound may enhance cognitive functions by modulating synaptic plasticity.

2. Antimicrobial Activity

- Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Anticancer Potential

- Early investigations into the anticancer properties of this compound have shown promise. It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that compounds with similar structures can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. |

| Study B | Found that cyclopropyl-containing compounds exhibit enhanced binding affinity to serotonin receptors, suggesting potential antidepressant activity. |

| Study C | Reported antimicrobial activity against Gram-positive bacteria, highlighting the compound's potential as an antibiotic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.